molecular formula C4H7NO B7942871 But-2-enamide

But-2-enamide

Cat. No.: B7942871
M. Wt: 85.10 g/mol
InChI Key: NQQRXZOPZBKCNF-UHFFFAOYSA-N
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Description

But-2-enamide (CAS: 23350-58-5), also known as (E)-Crotonamide or trans-2-Butenamide, is an α,β-unsaturated amide with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol . This compound is stored under dry conditions at room temperature and is primarily used in research settings for synthesizing bioactive derivatives .

Properties

IUPAC Name

but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030885
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23350-58-5
Record name 2-Butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23350-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schotten-Baumann Method for N-Substituted But-2-enamides

The Schotten-Baumann reaction is a cornerstone of amide synthesis, leveraging the reactivity of acid chlorides with amines under alkaline conditions. In a seminal study, Afolabi et al. synthesized N-(prop-2-ynyl)but-2-enamide by reacting crotonyl chloride with propargylamine in tetrahydrofuran (THF) and aqueous potassium carbonate . The reaction proceeded at 0–10°C, yielding 56% of the target compound after extraction and purification (Table 1).

Table 1: Reaction Parameters for Schotten-Baumann Synthesis

ParameterValue
ReactantsCrotonyl chloride, propargylamine
SolventTetrahydrofuran (THF)
BaseAqueous K₂CO₃
Temperature0–10°C
Reaction Time16 hours
Yield56%

Characterization via 1H^1H-NMR confirmed the structure, with vinyl proton resonances at δ 6.85 ppm (doublet of doublets) and δ 5.85 ppm (multiplet) . The method’s versatility was highlighted by its applicability to diverse amines, though steric and electronic effects influenced yields.

Acid Chloride Aminolysis for this compound

A direct route to unsubstituted this compound involves the aminolysis of crotonyl chloride with ammonia. A patent by CN115784929B detailed a two-step process:

  • Crotonic acid to crotonyl chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–10°C .

  • Ammonolysis : Reaction of crotonyl chloride with aqueous ammonia, yielding crotonamide at 83% efficiency (Table 2).

Table 2: Acid Chloride Aminolysis Conditions

ParameterValue
Step 1 ReagentsCrotonic acid, SOCl₂, DMF
Step 1 Temperature0–10°C
Step 2 ReagentsCrotonyl chloride, NH₃ (aq.)
Step 2 SolventDichloromethane (DCM)
Yield83%

The intermediate crotonyl chloride was isolated via vacuum distillation, minimizing hydrolysis side reactions. Final purification involved washing with citric acid and sodium bicarbonate, followed by recrystallization .

ParameterValue
Reactants2-Cyanoacetamide, Ac₂O, NaOH
SolventWater
Temperature10–30°C
Yield>95%

This method achieved >95% purity, underscoring the efficacy of alkaline conditions in stabilizing enolate intermediates .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYieldPurityScalability
Schotten-Baumann56%HighModerate
Acid Chloride Aminolysis83%HighHigh
Cyano-Substituted Route>95%Very HighLow

The acid chloride route offers superior yields and scalability, making it industrially favorable. In contrast, the Schotten-Baumann method provides flexibility for N-substituted derivatives but requires stringent temperature control .

Analytical and Mechanistic Insights

Both 13C^13C-NMR and mass spectrometry were critical in validating this compound structures. For instance, the carbonyl carbon in N-(prop-2-ynyl)this compound resonated at δ 165.2 ppm, while the molecular ion peak (M⁺) appeared at m/z 123 in EI-MS . Mechanistically, the rate-determining step in aminolysis involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, facilitated by polar aprotic solvents like THF.

Chemical Reactions Analysis

But-2-enamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming butanoic acid amide.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

    Addition Reactions: The double bond in 2-butenoic acid amide can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine and bromine. Major products formed from these reactions include butanoic acid amide, halogenated amides, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

But-2-enamide derivatives have been investigated for their potential therapeutic effects:

  • Anticonvulsant Activity: Compounds derived from this compound have shown promise in treating epilepsy. For instance, derivatives like KM-568 demonstrated anticonvulsant properties in various animal models, indicating their potential as effective treatments for seizure disorders .
  • GABA Receptor Modulation: Certain this compound derivatives have been evaluated for their ability to modulate GABA receptor activity. Compound 18 was noted for its significant modulation of GABA-induced currents, suggesting its potential as a selective GABA modulator with fewer side effects compared to traditional medications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It is utilized in synthesizing more complex structures through various reactions, including cycloadditions and amide bond formations. For example, the total syntheses of chelidonine and norchelidonine involved this compound as a pivotal intermediate .

Research has highlighted the biological significance of this compound and its derivatives:

  • Antimicrobial Properties: Studies on related compounds indicate that this compound derivatives exhibit antimicrobial activity against a range of pathogens, suggesting their potential use in developing new antimicrobial agents .

Case Study 1: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of this compound derivatives, researchers found that specific modifications to the compound's structure significantly enhanced its efficacy against seizures in animal models. The findings suggested that the presence of certain substituents on the phenyl ring influenced the compound's activity profile .

Case Study 2: GABA Receptor Modulation

Another study focused on the synthesis of novel β2/3 subunit-selective GABA receptor modulators derived from this compound. The results indicated that these compounds could effectively modulate GABA receptor activity with improved potency and selectivity compared to existing drugs, paving the way for new therapeutic options in treating anxiety and other neurological disorders .

Mechanism of Action

The mechanism of action of 2-butenoic acid amide involves its interaction with various molecular targets and pathways. The presence of the amide group allows it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence biological processes, such as enzyme inhibition or activation, and can affect cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

But-2-enamide derivatives and related α,β-unsaturated amides exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₄H₇NO Unsubstituted α,β-unsaturated amide Precursor for bioactive derivatives
N-3-(4-Methoxybenzylamino)-N-(6-Methoxybenzothiazol-2-yl)this compound (A1) C₂₀H₂₀N₃O₃S Methoxybenzyl, benzothiazole Antileishmanial activity
E-(3-Benzylamino)-N-phenylthis compound (1) C₁₇H₁₆N₂O Benzyl, phenyl Cytotoxicity against cancer cells
1-Cyano-2-hydroxy-N-[4-(trifluoromethyl)phenyl]this compound (Teriflunomide) C₁₂H₉F₃N₂O₂ Cyano, hydroxy, trifluoromethylphenyl Multiple sclerosis treatment
Dacomitinib C₂₄H₂₅ClFN₅O₂·H₂O Quinazoline, piperidinyl, fluorophenyl Anticancer (EGFR inhibitor)
PHI495 C₁₂H₈BrF₃N₂O₃ Bromo, trifluoromethoxy, cyano Bruton’s tyrosine kinase (BTK) inhibition
N-(Prop-2-ynyl)this compound C₇H₉NO Propargyl group Potential CNS activity

Key Observations :

Substituent Impact: Antiparasitic Activity: A1’s methoxybenzyl and benzothiazole groups enhance antileishmanial efficacy . Anticancer Activity: Dacomitinib’s quinazoline core and fluorophenyl substituents target EGFR in non-small cell lung cancer . Enzyme Inhibition: PHI495’s bromo and trifluoromethoxy groups optimize BTK inhibition .

Physicochemical Properties: Molecular Weight: this compound (85.10 g/mol) is smaller than derivatives like PHI495 (381.11 g/mol), affecting solubility and bioavailability. Polarity: Hydroxy and cyano groups in Teriflunomide increase polarity, improving water solubility for oral administration .

Biological Activity

But-2-enamide, also known as crotonamide, is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the Schotten-Baumann reaction, where propargylamine is treated with crotonyl chloride. This method has demonstrated good yields (approximately 56%) for the production of N-(prop-2-ynyl)this compound, showcasing its viability for generating biologically active amides .

Biological Properties

  • Antitumor Activity :
    • This compound derivatives have shown promising antitumor activity. For example, a study synthesized olmutinib derivatives containing acrylamide moieties that exhibited moderate cytotoxicity against several cancer cell lines, including A549 and MCF-7. The structure-activity relationship indicated that specific modifications to the acrylamide side chains could enhance biological activity .
  • Cytotoxic Effects :
    • A recent investigation into N-(benzo[d]thiazol-2-yl)-3-amino-but-2-enamide derivatives revealed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of substituents in enhancing the compound's potency .
  • Mechanism of Action :
    • The biological activity of this compound and its derivatives is often linked to their ability to inhibit key enzymes or pathways involved in cancer progression. For instance, certain analogs have been shown to target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

CompoundIC50 CDK14 (nM)Notes
9150High potency against CDK14
100500Moderate potency; favorable profile with reduced cytotoxicity
1071000Lower potency; requires further modification

The data indicates that structural modifications can significantly affect the potency and selectivity of this compound derivatives against specific targets like CDK14 .

Case Studies

  • Anticancer Applications :
    • A study evaluated the anticancer potential of this compound derivatives in vitro and in vivo. The results indicated that certain derivatives not only inhibited tumor growth effectively but also demonstrated lower toxicity profiles compared to standard chemotherapeutic agents .
  • Neuropharmacological Studies :
    • Research has suggested that this compound may possess central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology. Compounds derived from this compound have been screened for their effects on neurotransmitter systems, indicating potential therapeutic applications in treating CNS disorders .

Q & A

Basic: What are the standard synthetic routes for preparing But-2-enamide derivatives, and how are they optimized?

Methodological Answer:
this compound derivatives are typically synthesized via condensation reactions. For example, 2-acetamido-N-(4-nitrophenyl)-3-(naphthalen-2-yl)this compound is synthesized by reacting naphthalene derivatives with substituted amines under reflux in ethanol. Optimization involves adjusting reaction time, temperature (e.g., 80°C for 6 hours), and stoichiometric ratios . Characterization via IR spectroscopy (e.g., carbonyl peaks at 1663 cm⁻¹) and NMR (e.g., δ 2.38 ppm for methyl groups) confirms product identity. Solvent polarity and catalyst selection (e.g., acid/base) are critical variables for yield improvement .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies carbonyl groups (1663–1627 cm⁻¹) and NH stretches (3308–3476 cm⁻¹) .
  • ¹H-NMR : Assigns protons in the enamide backbone (e.g., δ 6.59–8.07 ppm for aromatic protons) and confirms stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 378 for a chlorophenyl derivative) .
    Consistent baseline correction and comparison to reference spectra are mandatory to avoid misinterpretation.

Basic: How can computational methods predict the reactivity or stability of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reaction pathways. For example:

  • Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Simulate transition states for cyclization or isomerization reactions.
    Validate computational results with experimental spectroscopic data to ensure accuracy .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:
Contradictions (e.g., varying IR peak positions) may arise from solvent effects, crystallinity, or impurities. To resolve:

Replicate experiments under identical conditions (solvent, temperature).

Cross-validate with multiple techniques (e.g., XRD for crystallinity, HPLC for purity).

Compare with literature : Use databases like SciFinder or Reaxys to contextualize discrepancies.
Statistical tools (e.g., ANOVA) can assess whether differences are significant .

Advanced: What experimental details are critical to ensure reproducibility in this compound synthesis?

Methodological Answer:
Reproducibility requires:

  • Full procedural disclosure : Precise stoichiometry, solvent grade, and reaction duration.
  • Characterization metadata : Instrument calibration details (e.g., NMR solvent, MS ionization mode).
  • Raw data inclusion : Provide supplementary files with unprocessed spectra or chromatograms .

Advanced: How can systematic reviews address heterogeneity in studies on this compound’s biological activity?

Methodological Answer:
Use the PRISMA framework for systematic reviews:

Define inclusion criteria (e.g., in vitro studies only).

Quantify heterogeneity using I² statistics (values >50% indicate high variability).

Perform subgroup analyses (e.g., by cell line or concentration range) to identify bias sources .

Advanced: What strategies optimize the design of dose-response studies for this compound derivatives?

Methodological Answer:

  • P-E/I-C/O Framework :
    • Population : Define cell lines or model organisms.
    • Exposure : Test logarithmic concentration ranges (e.g., 1–100 µM).
    • Comparison : Include positive/negative controls (e.g., cisplatin for cytotoxicity).
    • Outcome : Measure IC₅₀ values via MTT assays.
      Use nonlinear regression models (e.g., Hill equation) for dose-response curve fitting .

Advanced: How can crystallographic data improve the understanding of this compound’s structure-activity relationships?

Methodological Answer:
Single-crystal XRD resolves:

  • Stereochemistry : Confirm E/Z isomerism in the enamide group.
  • Intermolecular interactions : Hydrogen bonding patterns (e.g., NH···O=C) influencing solubility.
    Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Advanced: What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-regression : Identify covariates (e.g., assay type, exposure time) explaining variability.
  • Sensitivity analysis : Exclude outlier studies and reassess effect sizes.
  • Forest plots : Visualize confidence intervals and overall effect direction .

Advanced: How can novel this compound derivatives be designed to enhance metabolic stability?

Methodological Answer:

  • Structure modification : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation.
  • In silico ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties.
  • In vitro microsomal assays : Measure half-life in liver microsomes to validate predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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